4-Quinolin-2-ylaniline
CAS No.: 22191-97-5
Cat. No.: VC0006470
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22191-97-5 |
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Molecular Formula | C15H13ClN2 |
Molecular Weight | 256.73 g/mol |
IUPAC Name | 4-quinolin-2-ylaniline;hydrochloride |
Standard InChI | InChI=1S/C15H12N2.ClH/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15;/h1-10H,16H2;1H |
Standard InChI Key | UYYPMQOFLJHJAW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N.Cl |
Chemical Structure and Molecular Characteristics
Core Architecture
The molecular framework of 4-quinolin-2-ylaniline consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) linked to an aniline group at the quinoline’s 2-position. The aniline moiety introduces a primary amine (-NH2) at the para position of its benzene ring, enabling hydrogen bonding and electrophilic substitution reactions .
Key Structural Features:
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Quinoline System: The nitrogen atom in the pyridine ring contributes to the compound’s basicity and coordination capabilities .
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Aniline Group: The electron-rich amino group enhances reactivity in coupling reactions and serves as a site for functionalization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming the compound’s identity:
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¹H NMR: Signals at δ 6.8–8.7 ppm correspond to aromatic protons, while the amine proton appears as a broad singlet near δ 5.5 ppm .
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¹³C NMR: Peaks between 115–150 ppm confirm sp² hybridized carbons in the aromatic systems.
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MS: A molecular ion peak at m/z 172.20 ([M]⁺) aligns with the molecular formula C₁₁H₁₀N₂, though discrepancies in molecular weight calculations suggest potential isomerism or reporting errors in literature .
Synthesis Methodologies
Friedel-Crafts Alkylation
A widely employed method involves the Friedel-Crafts reaction between quinoline derivatives and aniline under acidic conditions (e.g., AlCl₃). This pathway achieves yields exceeding 70% by facilitating electrophilic aromatic substitution at the aniline’s para position:
Comparative Analysis of Synthetic Pathways
Method | Yield (%) | Conditions | Key Advantage |
---|---|---|---|
Friedel-Crafts | 70–75 | AlCl₃, RT, 24 h | High scalability |
Propargylamine | 60–65 | THF, N₂, 14 h | Functional group tolerance |
Physical and Chemical Properties
Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 172.20 g/mol |
Solubility | Ethanol, DMSO, CHCl₃ |
Appearance | Yellowish crystalline solid |
Melting Point | Not well-documented |
The compound’s solubility in polar aprotic solvents facilitates its use in organic synthesis, while its solid-state stability supports storage and handling .
Reactivity and Functionalization
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Electrophilic Substitution: The aniline’s amino group directs incoming electrophiles to the ortho and para positions, enabling bromination or nitration.
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Coordination Chemistry: The quinoline nitrogen and aniline amine can act as ligands for metal ions, as evidenced by mercury(II) complexes in related structures .
Biological and Pharmaceutical Applications
Antiviral Activity Against SARS-CoV-2
4-(Quinoline-2-yl)aniline derivatives exhibit potent inhibition of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Structure-based drug design (SBDD) identified covalent binding to the catalytic cysteine (Cys145) via Michael addition, confirmed by mass spectrometry and isothermal titration calorimetry :
Key Findings:
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IC₅₀: 0.8–2.3 µM against SARS-CoV-2 Mpro.
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Selectivity: Minimal cytotoxicity in Vero E6 cells (CC₅₀ > 50 µM).
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate the compound’s interaction with non-viral targets (e.g., kinases, GPCRs).
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Formulation Development: Optimize bioavailability through prodrug strategies or nanoencapsulation.
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Environmental Impact: Assess biodegradation pathways to address ecotoxicological concerns.
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